molecular formula C26H24BrN3O B11613332 9-bromo-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline

9-bromo-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11613332
M. Wt: 474.4 g/mol
InChI Key: OFQMPFLHGRKPID-UHFFFAOYSA-N
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Description

9-BROMO-6-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-6H-INDOLO[2,3-B]QUINOXALINE is a complex organic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a bromine atom, a methylbutoxy group, and an indoloquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-BROMO-6-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-6H-INDOLO[2,3-B]QUINOXALINE typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine, followed by bromination and subsequent functionalization with the methylbutoxy group . The reaction conditions often require the use of Brønsted acids such as acetic, formic, or hydrochloric acid as catalysts . Additionally, microwave irradiation and the use of nanoparticles like copper-doped CdS or cerium (IV) oxide can enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

9-BROMO-6-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-6H-INDOLO[2,3-B]QUINOXALINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 9-BROMO-6-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-6H-INDOLO[2,3-B]QUINOXALINE involves its interaction with DNA. The compound intercalates into the DNA duplex, stabilizing the structure and inhibiting the replication of cancer cells . This intercalation disrupts the normal function of the DNA, leading to cell death. Additionally, the compound may interact with specific proteins and enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-BROMO-6-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-6H-INDOLO[2,3-B]QUINOXALINE lies in its specific functional groups, which confer distinct electronic properties and reactivity. The presence of the bromine atom and the methylbutoxy group enhances its potential as a versatile building block for further chemical modifications and applications in various fields .

Properties

Molecular Formula

C26H24BrN3O

Molecular Weight

474.4 g/mol

IUPAC Name

9-bromo-6-[[4-(3-methylbutoxy)phenyl]methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C26H24BrN3O/c1-17(2)13-14-31-20-10-7-18(8-11-20)16-30-24-12-9-19(27)15-21(24)25-26(30)29-23-6-4-3-5-22(23)28-25/h3-12,15,17H,13-14,16H2,1-2H3

InChI Key

OFQMPFLHGRKPID-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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